molecular formula C16H23FN2O B7178483 3-fluoro-N,4-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]benzamide

3-fluoro-N,4-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]benzamide

Cat. No.: B7178483
M. Wt: 278.36 g/mol
InChI Key: AUNROGKNRLPRFG-UHFFFAOYSA-N
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Description

3-fluoro-N,4-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a dimethyl group, and a piperidine ring attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N,4-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N,N-dimethylamine to yield 3-fluoro-N,N-dimethylbenzamide.

    Introduction of the Piperidine Ring: The piperidine ring is introduced by reacting the benzamide intermediate with 1-methylpiperidine in the presence of a suitable base, such as sodium hydride, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N,4-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-fluoro-N,4-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-fluoro-N,4-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N,N-dimethylbenzamide: Lacks the piperidine ring, making it less complex.

    N,N-dimethyl-4-fluorobenzamide: Similar structure but with different substitution patterns.

    1-methylpiperidin-3-yl benzamide: Lacks the fluorine atom, affecting its reactivity and properties.

Uniqueness

3-fluoro-N,4-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]benzamide is unique due to the combination of the fluorine atom, dimethyl groups, and the piperidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-fluoro-N,4-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O/c1-12-6-7-14(9-15(12)17)16(20)19(3)11-13-5-4-8-18(2)10-13/h6-7,9,13H,4-5,8,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNROGKNRLPRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)CC2CCCN(C2)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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